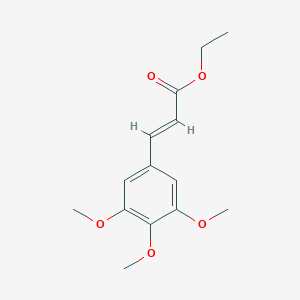

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

描述

Contextualization of Acrylate (B77674) Esters in Chemical Biology

Acrylate esters are a class of organic compounds derived from acrylic acid and its corresponding alcohols. wikipedia.org These compounds are characterized by a vinyl group attached to a carboxyl group, making them bifunctional. wikipedia.org This dual functionality allows the vinyl group to undergo polymerization while the carboxylate group can be modified to carry a wide range of other functional groups. wikipedia.org

Industrially, acrylate esters are pivotal in the manufacturing of various materials, including resins for leather finishing, as well as coatings for textiles, plastics, and paper. iloencyclopaedia.org In the realm of chemical biology and pharmacology, their applications are diverse, ranging from their use in dentistry and medicine to the synthesis of pharmaceutical intermediates. iloencyclopaedia.orgwikipedia.org The biological activity of acrylate esters can be influenced by their molecular weight, with some studies suggesting that toxicity may decrease as molecular weight increases. iloencyclopaedia.org Their ability to act as Michael acceptors and dienophiles also makes them versatile reagents in organic synthesis. wikipedia.org

Significance of the 3,4,5-Trimethoxyphenyl Pharmacophore in Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) group is a crucial pharmacophore—a molecular feature responsible for a drug's biological activity—in the field of drug discovery. This moiety is a key structural component of numerous compounds that exhibit potent biological effects, particularly in oncology. nih.gov

The TMP group is notably present in a class of anticancer agents known as tubulin polymerization inhibitors (TPIs). nih.gov These agents disrupt the formation of microtubules, which are essential for cell division, thereby inhibiting the proliferation of cancer cells. Prominent examples of TPIs containing the TMP moiety include Combretastatin (B1194345) A-4 (CA-4) and its analogues. nih.gov The rational design of new anticancer drugs often involves incorporating the TMP pharmacophore into novel molecular scaffolds to create multi-target cytotoxic agents. nih.gov Furthermore, derivatives containing the 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl ester structure have demonstrated significant chemoreversal activity in multidrug-resistant cancer cell lines, highlighting the pharmacophore's importance in overcoming drug resistance. nih.gov

Historical and Contemporary Research Trajectories of Ethyl 3-(3,4,5-Trimethoxyphenyl)acrylate and its Analogues

Research into this compound and its structural analogues has primarily focused on synthesizing new derivatives and evaluating their potential therapeutic properties. While detailed studies specifically on this compound are part of a broader investigation, the research on its analogues provides significant insights into the potential of this chemical class.

Recent studies have explored the synthesis of novel acrylate derivatives bearing the 3,4,5-trimethoxyphenyl group as potential anticancer agents. nih.gov These studies often involve modifying the acrylate structure to enhance its biological activity. For instance, researchers have synthesized a series of (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate esters and evaluated their cytotoxic activity against cancer cell lines like the MCF-7 breast carcinoma line. nih.govrsc.org In one such study, the methyl acrylate ester analogue, compound 6e , emerged as a highly potent agent with an IC50 value of 2.57 μM. nih.gov Another analogue, (Z)-Ethyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate (6f) , also showed considerable cytotoxic activity. nih.gov These findings underscore the importance of the acrylate scaffold in combination with trimethoxyphenyl moieties for developing new tubulin polymerization inhibitors. nih.gov

The synthesis of these analogues typically involves the reaction of precursor oxazolone (B7731731) derivatives with an appropriate alcohol in the presence of a base like triethylamine. nih.govrsc.org

Beyond oncology, analogues of this compound have been investigated for other pharmacological activities. A series of amide derivatives of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) were designed and synthesized to evaluate their anticonvulsant and sedative properties. researchgate.net This line of research expands the potential therapeutic applications of compounds containing the 3-(3,4,5-trimethoxyphenyl)acrylate core structure. The anti-inflammatory potential of related acrylate structures has also been a subject of investigation. nih.govugm.ac.id

Table 2: Biological Activity of Selected Analogues

| Compound | Target/Activity | Cell Line | IC50 Value (μM) |

|---|---|---|---|

| Methyl acrylate ester 6e | Cytotoxic | MCF-7 | 2.57 |

| (Z)-Ethyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate (6f) | Cytotoxic | MCF-7 | 3.26 |

| Acrylic acid analog 5b | Cytotoxic | MCF-7 | 5.12 |

Note: Data sourced from a study on acrylate derivatives as potential anticancer agents. nih.gov The table is interactive and can be sorted.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acrylic acid |

| Methyl acrylate |

| Ethyl acrylate |

| Butyl acrylate |

| Combretastatin A-4 (CA-4) |

| (Z)-Ethyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate |

| (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) |

| Methyl acrylate ester 6e ((Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFPTWWCXRADLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304528 | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-29-1 | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Ethyl 3-(3,4,5-Trimethoxyphenyl)acrylate

The construction of the title compound relies on fundamental organic reactions that form the acrylate (B77674) backbone and introduce the ethyl ester functionality. Key strategies include condensation reactions to form the carbon-carbon double bond and esterification of the corresponding carboxylic acid.

The Knoevenagel condensation is a cornerstone reaction for forming the C=C bond in this compound. mdpi.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. mdpi.comchemrxiv.org In the synthesis of the target molecule and its analogues, 3,4,5-trimethoxybenzaldehyde (B134019) serves as the aldehyde component, while a reactant like ethyl cyanoacetate (B8463686) or ethyl acetate (B1210297) provides the active methylene group.

Various catalysts have been employed to facilitate this transformation, each offering distinct advantages in terms of yield, reaction time, and conditions. Piperidine is a commonly used base for this purpose. chemrxiv.orgresearchgate.net Other catalytic systems, such as diisopropylethylammonium acetate (DIPEAc), have also been shown to be effective in producing high yields of related cyanoacrylates. jmcs.org.mx A particularly efficient and greener protocol utilizes sodium ethoxide in ethanol, which can drive the reaction to completion at either room temperature or under reflux. researchgate.net

Table 1: Catalysts in Knoevenagel Condensation for Acrylate Synthesis

| Catalyst | Aldehyde Reactant | Active Methylene Compound | Typical Conditions | Reference |

|---|---|---|---|---|

| Piperidine | Substituted Benzaldehydes | 2-Methoxyethyl cyanoacetate | Base catalysis | chemrxiv.org |

| Sodium Ethoxide | 3,4,5-Trimethoxybenzaldehyde | Ethyl Cyanoacetate | 20 mol%, Ethanol, Reflux, 1h | researchgate.net |

| DIPEAc | Various Aldehydes | Ethyl Cyanoacetate | Not specified | jmcs.org.mx |

Esterification represents an alternative and widely used route to this compound, starting from its corresponding carboxylic acid, 3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA). This method is also central to the synthesis of a wide array of ester derivatives. researchgate.net Traditional esterification methods often employ acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an excess of the alcohol (ethanol in this case). google.comresearchgate.net These reactions are typically driven to completion by removing the water formed during the reaction. google.com

Modern esterification protocols utilize coupling agents to facilitate the reaction under milder conditions. For instance, the reaction of a cinnamic acid derivative with an alcohol can be mediated by 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.com Another common system for forming both esters and amides involves using carbodiimide (B86325) coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBT). researchgate.net These methods are highly efficient for creating a diverse library of ester derivatives from the parent acid. researchgate.net

Table 2: Selected Esterification Methods for Acrylic and Cinnamic Acids

| Reagents/Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Sulfuric Acid / p-Toluene Sulfonic Acid | Acrylic Acid, Alcohols | Traditional acid catalysis, often requires water removal. | google.com |

| MNBA / DMAP | 3,4-dimethoxycinnamic acid, Isoamyl alcohol | High yield (95%) at room temperature. | mdpi.com |

| EDCI / HOBT | 3,4,5-trimethoxycinnamic acid | Efficient one-pot synthesis of ester and amide derivatives. | researchgate.net |

Beyond traditional base-catalyzed condensations, organocatalytic approaches have gained prominence. Catalysts like L-Proline and β-alanine have been reported for Knoevenagel condensations, representing a move towards more environmentally benign synthetic strategies. jmcs.org.mx

Metal-catalyzed reactions also provide a pathway to acrylate structures. For example, a Heck-type reaction has been described for the synthesis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, a related compound. This method involves the use of a palladium acetate catalyst with triphenylphosphine (B44618) as a ligand to couple 1-bromo-4-methoxybenzene with ethyl-2-cyanoacrylate. researchgate.net Such metal-catalyzed cross-coupling reactions offer an alternative route for constructing the core acrylate scaffold.

Design and Synthesis of Novel this compound Derivatives and Analogues

The 3-(3,4,5-trimethoxyphenyl)acrylate scaffold serves as a versatile template for the design and synthesis of new derivatives. mdpi.com Modifications primarily focus on the ester or corresponding amide functionality, or on creating more complex hybrid structures.

A significant body of research focuses on synthesizing libraries of ester and amide derivatives starting from 3,4,5-trimethoxycinnamic acid (TMCA). researchgate.net These syntheses allow for systematic exploration of structure-activity relationships by varying the substituent attached to the carbonyl group.

Amide derivatives are commonly prepared using a one-pot reaction involving TMCA and a desired amine, facilitated by the EDCI/HOBT coupling system. researchgate.net This approach has been used to generate a wide range of N-substituted amides with good yields. researchgate.net Similarly, ester derivatives can be synthesized by reacting TMCA with various alcohols. researchgate.net Another method involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with an alcohol or amine. rsc.org

Table 3: Examples of Synthesized Ester and Amide Derivatives from TMCA

| Derivative Type | Synthetic Method | R-Group Examples | Reference |

|---|---|---|---|

| Amides | EDCI / HOBT Coupling | Various substituted anilines, benzylamines | researchgate.net |

| Esters | EDCI / HOBT Coupling | Various substituted phenols, aliphatic alcohols | researchgate.net |

| Esters | Acid Chloride | Methyl, Ethyl, n-Propyl, Isopropyl, n-Butyl alcohols | rsc.orgnih.gov |

Hybrid molecules are created by covalently linking the 3-(3,4,5-trimethoxyphenyl)acrylate moiety with another distinct chemical scaffold. This strategy aims to combine the properties of both parent molecules into a single conjugate structure. A common approach is to form an ester or amide bond between 3,4,5-trimethoxycinnamic acid and a hydroxyl or amino group on the second molecule.

For example, a hybrid compound was synthesized by the esterification of a protected ferulic acid (a structurally related cinnamic acid) with esculetin (B1671247) (a coumarin (B35378) derivative). mdpi.com The synthesis involved activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with the hydroxyl group of the coumarin. mdpi.com Another strategy involves the synthesis of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, where various acyl groups (aliphatic, cyclic, aromatic) are attached to a diol scaffold containing the trimethoxyphenyl group, creating complex di-ester structures. nih.gov

Stereochemical Considerations in Synthesis

The synthesis of this compound inherently involves the formation of a carbon-carbon double bond, which introduces the possibility of geometric isomerism. The spatial arrangement of the substituents around this double bond gives rise to two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemical outcome of the synthesis is a critical aspect, as the different isomers can exhibit distinct physical, chemical, and biological properties. The control and characterization of this stereochemistry are dictated by the chosen synthetic methodology.

The IUPAC name for the most commonly referenced isomer of this compound is ethyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, highlighting the prevalence and stability of the (E)-isomer. nih.gov

Dominance of the (E)-Isomer in Common Synthetic Routes

Several classical and modern synthetic reactions are employed to produce cinnamic acid derivatives like this compound. Many of these methods demonstrate a significant stereochemical bias, predominantly yielding the thermodynamically more stable (E)-isomer.

Claisen-Schmidt Condensation: This base-catalyzed condensation between an aldehyde (3,4,5-trimethoxybenzaldehyde) and an ester (ethyl acetate) is a common route for synthesizing cinnamates. The reaction conditions, particularly the choice of base and solvent, can influence the stereoselectivity. numberanalytics.com Generally, the use of strong bases like sodium hydroxide (B78521) favors the formation of the (E)-isomer. numberanalytics.com A study on the synthesis of a related compound, (E)-butyl-3-(4-methoxyphenyl) acrylate, utilized sodium methoxide (B1231860) as a catalyst in a Claisen-Schmidt condensation to produce the methyl cinnamate (B1238496) precursor, which was subsequently transesterified to the final (E)-isomer product. researchgate.net

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com This method is primarily used to synthesize cinnamic acids, which can then be esterified to the corresponding ethyl esters. The reaction typically proceeds to form the more stable trans-cinnamic acid derivative, which upon esterification, yields the (E)-acrylate.

Wittig Reaction: The Wittig reaction, a versatile method for alkene synthesis, can also be employed. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. For the synthesis of α,β-unsaturated esters like this compound, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is required. Reactions involving stabilized ylides almost exclusively yield the (E)-alkene due to the thermodynamic stability of the intermediates and products.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation and is known for its excellent stereoselectivity. The reaction of an aryl halide with an alkene, in this case, 3,4,5-trimethoxyphenyl halide with ethyl acrylate, generally favors the formation of the trans (E) product. This selectivity is a well-established characteristic of the Heck reaction mechanism.

The following table summarizes the expected stereochemical outcomes of these common synthetic methods for this compound.

| Synthetic Method | Reactants | Typical Catalyst/Conditions | Predominant Isomer |

| Claisen-Schmidt Condensation | 3,4,5-Trimethoxybenzaldehyde + Ethyl Acetate | Strong Base (e.g., NaOEt) | (E) |

| Perkin Reaction | 3,4,5-Trimethoxybenzaldehyde + Acetic Anhydride | Sodium Acetate | (E) (after esterification) |

| Wittig Reaction | 3,4,5-Trimethoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane | - | (E) |

| Heck Reaction | 3,4,5-Trimethoxyphenyl halide + Ethyl Acrylate | Palladium Catalyst + Base | (E) |

Formation and Separation of (Z)-Isomers

Although the (E)-isomer is typically the major product, the formation of the (Z)-isomer as a minor component or in specific circumstances is possible. For instance, certain reaction conditions in the Claisen-Schmidt condensation using weaker bases might lead to a mixture of (E) and (Z)-isomers. numberanalytics.com Additionally, photochemical isomerization can be used to convert the (E)-isomer to the (Z)-isomer.

When a mixture of (E) and (Z) isomers is obtained, their separation is necessary for obtaining a stereochemically pure compound. Several chromatographic techniques have proven effective for separating geometric isomers of cinnamates and related compounds.

Column Chromatography: This is a standard method for purification. For closely related compounds, silica (B1680970) gel impregnated with silver nitrate (B79036) has been used, as the silver ions interact differently with the π-bonds of the E and Z isomers, facilitating their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for separating geometric isomers with high resolution. researchgate.netniscpr.res.in

Selective Crystallization: In some cases, the difference in physical properties, such as solubility and crystal packing, between the (E) and (Z) isomers can be exploited for separation through fractional crystallization, although this method is often less predictable. researchgate.net

The distinct properties of the isomers are evident in their analytical data, particularly in ¹H NMR spectroscopy, where the coupling constants of the vinylic protons differ significantly, allowing for unambiguous configurational assignment.

Preclinical Pharmacological and Biological Investigations of Ethyl 3 3,4,5 Trimethoxyphenyl Acrylate Analogues

Antineoplastic and Antiproliferative Activities

Derivatives of ethyl 3-(3,4,5-trimethoxyphenyl)acrylate have been the subject of extensive research for their potential as anticancer agents. These investigations have revealed a variety of mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

Inhibition of Tubulin Polymerization

A significant mechanism of action for many analogues of this compound is the inhibition of tubulin polymerization. Microtubules, which are crucial for cell division, shape, and intracellular transport, are dynamic polymers of tubulin. By disrupting the polymerization of tubulin, these compounds can halt the cell cycle and induce cell death in rapidly dividing cancer cells.

For instance, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors. One compound from this series, designated 9p, demonstrated potent inhibition of tubulin polymerization. mdpi.comresearchgate.net Similarly, certain acrylate (B77674) ester derivatives have been shown to be effective inhibitors of β-tubulin polymerization. nih.govnih.gov One such methyl acrylate ester, compound 6e, exhibited 81.16% inhibition of tubulin polymerization, a value comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), which showed 82.82% inhibition. nih.gov

Cell Cycle Modulation (e.g., G2/M Arrest)

The disruption of microtubule dynamics by these compounds often leads to cell cycle arrest, particularly at the G2/M phase. This phase is characterized by cell growth and preparation for mitosis, and its arrest prevents cancer cells from dividing.

Studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine analogues have shown that they can cause G2/M phase cell cycle arrest in HeLa cells. mdpi.comresearchgate.net In one study, treatment of MCF-7 breast carcinoma cells with a methyl acrylate ester derivative (compound 6e) led to a significant increase in the percentage of cells in the G2/M phase, from 8.20% in untreated control cells to 29.96%. nih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, which is necessary for the separation of chromosomes during mitosis.

Apoptosis Induction Pathways (e.g., p53, Bax/Bcl-2)

In addition to cell cycle arrest, analogues of this compound can induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through various signaling pathways, including those involving the tumor suppressor protein p53 and the Bax/Bcl-2 family of proteins.

Research has shown that certain acrylate ester derivatives can increase the expression levels of both p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 carcinoma cells. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio, as observed with these compounds, promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program. nih.gov For example, treatment of HeLa cells with a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine analogue (compound 9p) resulted in a concentration-dependent increase in apoptotic cells. The percentage of apoptotic cells increased from 6.46% in the control group to 31.15% after treatment with 0.4 µM of the compound for 48 hours. mdpi.com

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Many microtubule-targeting agents have been found to possess antiangiogenic properties. nih.gov While direct studies on the antiangiogenic effects of this compound are limited, the known anti-angiogenic activity of other microtubule inhibitors suggests that this compound and its analogues may also inhibit angiogenesis. researchgate.net

Cytotoxicity in Specific Cancer Cell Lines

Analogues of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine analogue 9p exhibited potent antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. mdpi.comresearchgate.net In another study, a series of acrylic acid and acrylate ester derivatives were tested against the MCF-7 breast carcinoma cell line. nih.govnih.gov Among these, a methyl acrylate ester (compound 6e) was identified as the most potent cytotoxic agent with an IC50 value of 2.57 ± 0.16 μM. nih.gov Another compound, a (Z)-ethyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate (compound 6f), also showed notable activity. nih.govnih.gov

Antiparasitic Efficacy

While the primary focus of research on this compound analogues has been on their anticancer properties, there is emerging evidence to suggest that related compounds, specifically cinnamic acid derivatives and cinnamates, may possess antiparasitic activity.

Cinnamic acid derivatives have been investigated for their efficacy against various parasites. For instance, a study on the antileishmanial activity of cinnamic acid derivatives against Leishmania infantum reported that several compounds showed promising results. One cinnamamide (B152044) derivative was identified as a potent antileishmanial agent with an IC50 of 33.71 μM. mdpi.com Another study demonstrated that synthetic cinnamate (B1238496) ester analogues were susceptible to Leishmania donovani and Trypanosoma brucei. researchgate.net These findings suggest that the core chemical structure of these compounds holds potential for the development of new antiparasitic drugs.

Trypanocidal Activity against Trypanosoma cruzi

Analogues of this compound, specifically a series of thirteen 3,4,5-trimethoxycinnamate (B1233958) esters inspired by the natural product piplartine, have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease. dntb.gov.uanih.gov The investigation assessed the efficacy of these compounds against both the epimastigote (proliferative stage in the insect vector) and trypomastigote (infective stage in mammals) forms of the parasite. nih.gov

Among the tested series, compound 11 ((E)-furan-2-ylmthis compound) demonstrated the most promising activity against the epimastigote form, with a half-maximal inhibitory concentration (IC50) of 28.21 ± 5.34 µM. nih.gov This potency is comparable to that of piplartine itself (IC50 = 21.0 µM). nih.gov Compound 11 also showed significant activity against the trypomastigote form, with an IC50 value of 47.02 ± 8.70 µM, and exhibited a high selectivity for the parasite over mammalian cells. nih.gov

Another analogue, compound 10 , which lacks substituents on the aromatic ring of the alcohol moiety, also displayed good activity against the trypomastigote form, with an IC50 of 40.75 ± 12.36 µM and a selectivity index of 13.4. nih.gov The length of the alkyl chain in the ester group was found to influence activity; for instance, the introduction of a pentyl group (compound 5 ) led to an increase in antiparasitic action (IC50 = 65.50 ± 7.13 µM) compared to the methyl ester analogue. nih.gov Conversely, increasing the alkyl chain length to a decyl group resulted in a loss of trypanocidal activity. mdpi.com

Antileishmanial Activity against Leishmania amazonensis

Research into the antileishmanial properties of compounds structurally related to this compound has identified activity against Leishmania amazonensis. A key analogue, 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP), isolated from the fruits of the Amazonian plant Piper tuberculatum, has been evaluated for its leishmanicidal effects. scielo.brscielo.br This compound is a close structural analogue, differing by the saturation of the acrylate double bond.

In in vitro assays using promastigote forms of L. amazonensis, TMPP demonstrated a dose-dependent leishmanicidal effect. scielo.brresearchgate.net The viability of the promastigotes was assessed over a 96-hour period at various concentrations of the compound. The study determined the IC50 value for TMPP to be 145 µg/mL against L. amazonensis promastigotes. scielo.brresearchgate.net

Mechanistic Insights into Antiparasitic Action (e.g., Oxidative Stress, Mitochondrial Damage)

The mechanism of trypanocidal action for the 3,4,5-trimethoxycinnamate analogues has been investigated, revealing a multi-faceted approach to parasite killing. dntb.gov.uamdpi.com The primary mechanisms identified involve the induction of oxidative stress and subsequent mitochondrial damage within the T. cruzi parasite. nih.gov

Studies on the most active compounds indicate that they disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress compromises cellular integrity and function. A critical consequence of this is damage to the parasite's mitochondria. The mitochondrial dysfunction is a key event, as this organelle is central to the parasite's energy metabolism and survival. nih.gov

Furthermore, morphological studies using scanning electron microscopy provided visual evidence of the damage inflicted upon the parasites. Treatment with the active 3,4,5-trimethoxycinnamate analogues resulted in the formation of pores in the parasite's plasma membrane and leakage of cytoplasmic contents, ultimately leading to cell death. nih.gov

Neuropharmacological Properties

Anticonvulsant Evaluation

Analogues of this compound have been investigated for their potential as central nervous system agents, with a focus on anticonvulsant properties. nih.gov A series of amide derivatives of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) were synthesized and evaluated in established rodent models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.net

In this primary screening, several amide analogues demonstrated notable anticonvulsant activity. Specifically, compounds 4 , 9 , and 16 from the synthesized series were identified as having significant protective effects in these models. researchgate.net Another study on a 1,3,4-thiadiazole (B1197879) derivative incorporating a 3,4,5-trimethoxybenzylidene moiety also reported potent activity in both MES and PTZ models, suggesting the 3,4,5-trimethoxyphenyl group is a valuable pharmacophore for anticonvulsant action. researchgate.net These findings indicate that structural modification of the carboxylic acid group of TMCA into specific amides can yield compounds with promising anticonvulsant profiles. researchgate.net

Sedative Potentials

The sedative properties of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives have also been explored. researchgate.net The parent compound, TMCA, which is a constituent of Polygalae Radix, has been traditionally used for treating insomnia and has reported sedative activity. nih.gov

In preclinical evaluations, the synthesized amide analogues were assessed for sedative potential using the pentobarbital (B6593769) sodium-induced sleeping model and for their effects on general central nervous system depression via locomotor activity tests in mice. researchgate.net Among the derivatives, compound 4 was found to be the most effective sedative agent. It significantly prolonged the duration of sleep induced by pentobarbital and also decreased locomotor activity, indicating a central nervous system depressant effect. researchgate.net While compounds 9 and 16 showed strong anticonvulsant activity, their sedative effects were less pronounced, and they exhibited weaker toxicity compared to compound 4 . researchgate.net

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inhibition

The mechanism underlying the neuropharmacological effects of TMCA derivatives has been linked to the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its activity is a key strategy for anticonvulsant and sedative drugs. patsnap.com One target for increasing GABA levels is the inhibition of the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation. nih.govdigitellinc.com

For the active anticonvulsant and sedative TMCA amide derivatives, molecular modeling studies were conducted to elucidate their potential mechanism of action. researchgate.net These in silico experiments predicted favorable binding interactions between the active molecules, such as compounds 4 , 9 , and 16 , and the enzyme GABA transferase (GABA-AT). researchgate.net This suggests that the anticonvulsant and sedative activities of these analogues may be mediated, at least in part, by the inhibition of GABA-AT, leading to an increase in synaptic GABA concentrations. researchgate.net

Neurotoxicity Evaluation in Preclinical Models

Currently, there is a lack of specific studies directly evaluating the neurotoxic potential of this compound in preclinical models. However, research on structurally related acrylates provides some context. For instance, studies on ethyl acrylate and methyl acrylate in mice have been conducted to assess their genotoxic effects, which can be an indicator of potential cellular damage, including in the nervous system. One such study utilized the micronucleus test, a common method for detecting chromosomal damage. In this research, male mice were administered ethyl acrylate and methyl acrylate via intraperitoneal injection. The results indicated that both compounds significantly induced the formation of micronuclei in bone marrow polychromatic erythrocytes, suggesting clastogenic activity (the ability to cause breaks in chromosomes). nih.gov While these findings relate to simpler acrylate structures and focus on genotoxicity rather than direct neurotoxicity, they underscore the importance of evaluating the potential for cellular damage with compounds in this class. Further investigation is required to determine the specific neurotoxic profile of this compound and its more complex analogues.

Immunomodulatory and Anti-inflammatory Profiles

The immunomodulatory and anti-inflammatory properties of compounds analogous to this compound have been a subject of scientific inquiry. These investigations often explore the ability of these compounds to modulate the production of inflammatory mediators and cytokines.

One area of research has focused on chalcones, which share structural similarities with the acrylate backbone. A synthetic chalcone (B49325), E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has demonstrated significant anti-inflammatory effects in cell-based models. nih.gov In studies using RAW264.7 macrophages, this compound was found to induce the expression of Heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory and cytoprotective functions. nih.gov The induction of HO-1 was associated with a reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, the compound was observed to promote the translocation of the transcription factor Nrf2, a key regulator of the antioxidant and anti-inflammatory response, while attenuating the activity of NF-κB, a central driver of inflammatory gene expression. nih.gov

Another related compound, 3-(2,4-dihydroxyphenyl)phthalide, has shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. mdpi.com This compound also reduced the expression of the pro-inflammatory cytokines Interleukin-1 beta (Il1b) and Interleukin-6 (Il6) in macrophage cells. mdpi.com

In a different study, the immunomodulator 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole was evaluated in a rat model of colitis. nih.gov Daily administration of this compound significantly reduced macroscopic and histological damage, as well as the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov Notably, this compound also led to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

These findings from related compounds suggest that the trimethoxyphenyl acrylate scaffold may have the potential to modulate immune responses and exert anti-inflammatory effects, though direct evidence for this compound is still needed.

Antioxidant System Modulation

The modulation of antioxidant systems is a key area of investigation for many therapeutic compounds. While direct studies on this compound are limited, research on related structures provides insights into potential antioxidant activity.

The synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, in addition to its anti-inflammatory effects, has been shown to induce the expression of Superoxide Dismutase-1 (SOD-1), a critical antioxidant enzyme. nih.gov This suggests a role in bolstering the cellular defense against oxidative stress.

In a study focused on 3-arylphthalide derivatives, the compound 3-(2,4-dihydroxyphenyl)phthalide exhibited superior antioxidant activity compared to the standard antioxidant, Trolox, in the ABTS assay, which measures the ability of a compound to scavenge free radicals. mdpi.com

Another study on chalcone analogs, where one of the aromatic rings was replaced by a 2H-chromen-2-one residue, demonstrated prolonged antioxidant activity in systems of oleic acid and liver homogenate lipid peroxidation. eco-vector.com Quantum-chemical calculations performed on a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives indicated that the highest occupied molecular orbital, which is associated with electron-donating properties, is localized on the propenone fragment, supporting the potential for antiradical activity. eco-vector.com In vitro testing confirmed that these compounds were highly active in scavenging the DPPH radical, a stable free radical used to measure antioxidant activity. eco-vector.com

These studies on analogous compounds highlight the potential for molecules with a trimethoxyphenyl acrylate-like structure to modulate the antioxidant system, likely through both direct free radical scavenging and the induction of antioxidant enzymes.

Antimicrobial and Antifungal Spectrum

The antimicrobial and antifungal potential of compounds related to this compound has been explored in several studies.

One notable investigation focused on 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN), a compound that shares the trimethoxyphenyl group. TMPN was found to be fungicidal against a broad range of 132 reference strains and clinical isolates. nih.gov Its activity was effective even against strains resistant to common antifungal drugs like fluconazole, ketoconazole, amphotericin B, and flucytosine. nih.gov The minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios were low, indicating a potent fungicidal effect. nih.gov Kill-curve analyses confirmed that the fungicidal action was both concentration- and time-dependent. nih.gov

In the realm of antibacterial research, a series of novel thiophene (B33073) derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net The study found that modifications to the substituents on the thiophene ring significantly influenced their biological activity. researchgate.net Specifically, derivatives 7b and 8 in the study demonstrated activity comparable to the standard antibiotics ampicillin (B1664943) and gentamicin (B1671437) against all tested bacterial species. researchgate.net

Another study highlighted the role of Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate as a key intermediate in the synthesis of fluoroquinolone antibiotics, such as levofloxacin. This underscores the importance of the acrylate scaffold in the development of new antibacterial agents.

With regard to antifungal activity, the aforementioned thiophene derivative study also found that compound 3 displayed potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed good activity against Syncephalastrum racemosum. researchgate.net

These findings suggest that the core structure of this compound and its analogues represents a promising scaffold for the development of new antimicrobial and antifungal agents.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Elucidating the Role of the Ester Moiety on Biological Activity

The ester moiety is a critical determinant of the biological activity in the 3-(3,4,5-trimethoxyphenyl)acrylate scaffold. The nature of the alcohol group attached to the cinnamic acid core significantly impacts potency, likely by influencing properties such as lipophilicity and molecular interactions with target proteins. nih.govmdpi.com

Research on a series of piplartine-inspired 3,4,5-trimethoxycinnamates demonstrated that variations in the ester's alkyl or aryl group lead to substantial differences in trypanocidal activity. For instance, increasing the length of a simple alkyl side-chain can be detrimental to the compound's effectiveness. A comparison between methyl, propyl, and isopropyl esters showed that lengthening the carbon chain reduces trypanocidal activity, with a decyl ester derivative showing a complete loss of activity. mdpi.com This suggests that an optimal size and lipophilicity for the ester group are required for biological function.

Conversely, introducing specific aromatic or heterocyclic moieties can enhance activity. The furan-2-ylmethyl ester analog displayed the most potent activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, indicating that the heteroatoms and the aromatic nature of the furan (B31954) ring may contribute favorably to target binding. mdpi.com Similarly, studies on other cinnamic acid esters have shown that the ester functional group plays a vital role in their anti-inflammatory activity. ugm.ac.id

| Compound | Ester Moiety (R group) | IC₅₀ (μM) against T. cruzi epimastigotes |

|---|---|---|

| Methyl 3-(3,4,5-trimethoxyphenyl)acrylate | Methyl | 170.11 ± 13.91 |

| Propyl 3-(3,4,5-trimethoxyphenyl)acrylate | Propyl | 321.42 ± 105.95 |

| Isopropyl 3-(3,4,5-trimethoxyphenyl)acrylate | Isopropyl | 265.77 ± 59.22 |

| Decyl 3-(3,4,5-trimethoxyphenyl)acrylate | Decyl | Inactive |

| (E)-furan-2-ylmthis compound | Furan-2-ylmethyl | 28.21 ± 5.34 |

Impact of Substitutions on the Trimethoxyphenyl Ring

The 3,4,5-trimethoxyphenyl (TMP) ring is a well-established pharmacophore found in numerous biologically active molecules, particularly those that act as tubulin polymerization inhibitors. nih.gov The three methoxy (B1213986) groups on the phenyl ring are considered crucial for binding to biological targets, such as the colchicine (B1669291) binding site on tubulin. nih.gov

The substitution pattern of the phenyl ring is a significant factor influencing the biological activity of cinnamic acid esters. nih.gov In the context of trypanocidal agents, the replacement of the trimethoxylated aromatic ring with a hydroxylated one was found to potentiate activity. mdpi.com This highlights that while the methoxy groups are often key, other substituents like hydroxyl groups can also play a critical role, potentially through different hydrogen bonding interactions. For anti-inflammatory activity, the presence of a methoxy group on the phenyl ring of ethyl cinnamate (B1238496) derivatives has been shown to be important. ugm.ac.id

Influence of Linker Modifications and Conformation

In related antitubulin agents like combretastatins, the linker between the two aromatic rings is critical. An ethenyl (alkene) group, similar to the acrylate (B77674) linker, helps maintain the two rings in the preferred cis-conformation for tubulin binding. nih.gov Modifications to this linker, such as replacing the vinyl group with heterocycles like imidazolone (B8795221) or triazinone, have been explored in other combretastatin (B1194345) analogues to modulate activity. nih.gov The rigidity and length of the linker are therefore key parameters for optimizing biological potency.

Identification of Key Structural Features for Enhanced Potency and Selectivity

Based on SAR studies of this compound and its analogs, several key structural features have been identified as essential for potent and selective biological activity.

The 3,4,5-Trimethoxyphenyl (TMP) Moiety : This ring is a primary pharmacophoric element, recognized as a crucial tubulin-binding feature in many anticancer agents. nih.gov

The Acrylate Linker : The rigid α,β-unsaturated carbonyl system helps to establish and maintain the optimal conformation for target interaction.

The Ester Group : This is a key site for modification to fine-tune the compound's physicochemical properties, such as solubility and lipophilicity. The introduction of specific groups, like a furan ring, can significantly enhance potency. mdpi.com

Substituents on the Phenyl Ring : While the trimethoxy pattern is common, the nature and position of substituents on the phenyl ring can drastically alter the biological activity spectrum. nih.gov For example, in a series of acrylate-based combretastatin analogs, a 3,4,5-trimethoxyphenyl moiety on an acrylic acid derivative demonstrated potent inhibition of β-tubulin polymerization. nih.gov

A pharmacophore model for this class of compounds generally includes the TMP ring as a key recognition element, a rigid linker of a specific length, and a modifiable terminal group (the ester) that influences pharmacokinetics and can participate in additional binding interactions.

| Compound | Key Structural Features | Reported Biological Effect | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Acrylic acid derivative 4b | 3,4,5-trimethoxyphenyl moiety, acrylic acid | Antiproliferative (MDA-MB-231 cells) | 3.24 ± 0.13 | nih.gov |

| Ester derivative 5e | 3,4,5-trimethoxyphenyl moiety, acrylate ester | Antiproliferative (MDA-MB-231 cells) | Potent inhibitor of β-tublin | nih.gov |

| Triazinone-linked combretastatin analogue (6) | Trimethoxyphenyl moiety, triazinone linker | Cytotoxic (MDA-MB-231 cells) | Sub-micromolar | nih.gov |

Computational Chemistry and in Silico Modeling in Drug Discovery

Molecular Docking Investigations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This method is crucial for understanding the binding mode and affinity of a potential drug molecule to its biological target. While specific molecular docking studies exclusively focused on Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate are not extensively documented in publicly available literature, research on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety provides valuable insights into its potential interactions with various protein targets.

For instance, studies on a series of novel trimethoxyphenyl-containing chalcone (B49325) and pyrazoline derivatives have demonstrated their potential to interact with key enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are significant targets in inflammation and pain pathways. nih.gov Molecular docking of these compounds revealed that the 3,4,5-trimethoxyphenyl group plays a crucial role in anchoring the ligand within the active site of the COX enzymes. The methoxy (B1213986) groups often participate in forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby contributing to the inhibitory activity of the molecules. nih.gov

These findings suggest that this compound, owing to its core trimethoxyphenyl structure, likely exhibits favorable binding interactions with a range of protein targets. The ethyl acrylate (B77674) portion of the molecule could further influence its binding specificity and affinity through additional hydrophobic and polar interactions. The table below summarizes representative docking scores and interacting residues for analogous compounds, providing a predictive glimpse into the potential interactions of this compound.

| Analogous Compound Class | Target Protein | Key Interacting Residues (Hypothetical for this compound) | Reference |

| Trimethoxyphenyl-Chalcones | COX-2 | Tyr355, Arg513, Val523 | nih.gov |

| Trimethoxyphenyl-Pyrazolines | COX-2 | Ser530, Tyr385, Arg120 | nih.gov |

| Trimethoxyphenyl-Thiosemicarbazones | β-ketoacyl-acyl carrier protein synthase III | His244, Phe399, Asn274 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing the structure of lead compounds to enhance their therapeutic effects.

The general workflow for a hypothetical QSAR study on a series of acrylate derivatives including this compound would involve the following steps:

| Step | Description |

| 1. Data Set Compilation | A series of acrylate compounds with their experimentally determined biological activities (e.g., IC50 values) would be collected. |

| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound. |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical relationship between the descriptors and the biological activity. |

| 4. Model Validation | The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques. |

| 5. Interpretation and Application | The validated model would be used to predict the activity of new, untested acrylate derivatives and to understand the key structural features governing their activity. |

Developing a specific QSAR model for this compound and its analogues would be a valuable step in exploring its therapeutic potential and in designing more potent derivatives.

Theoretical Mechanistic Predictions and Validation

Theoretical mechanistic studies employ quantum chemical calculations to investigate the reaction mechanisms, electronic structures, and reactivity of molecules. These studies can provide a detailed understanding of how a molecule might interact with its biological target at a subatomic level and can help in validating experimentally observed phenomena.

For this compound, theoretical studies could be employed to understand its reactivity and potential metabolic pathways. For example, Density Functional Theory (DFT) calculations could be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and the types of reactions it is likely to undergo.

While specific theoretical mechanistic studies on this compound are sparse, computational studies on similar structures, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, highlight the power of these methods in elucidating complex reaction pathways. mdpi.com Such studies can reveal the formation of intermediates and transition states, providing a detailed picture of the reaction mechanism that is often difficult to obtain through experimental means alone.

A hypothetical theoretical study on this compound could involve:

Conformational Analysis: To identify the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Calculation of molecular orbitals, electrostatic potential maps, and atomic charges to identify reactive sites.

Reactivity Descriptor Calculations: Determination of global and local reactivity indices to predict its behavior in chemical reactions.

Metabolic Pathway Prediction: Simulating potential metabolic transformations, such as hydrolysis of the ester group or demethylation of the methoxy groups.

These theoretical predictions would require subsequent experimental validation to confirm their accuracy and relevance in a biological context.

Predictive Bioavailability Considerations in Computational Models

The bioavailability of a drug, which refers to the fraction of an administered dose that reaches the systemic circulation, is a critical factor in its therapeutic efficacy. Computational models, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, are widely used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound.

For this compound, various in silico tools can be used to predict its bioavailability and other ADMET properties. These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), solubility, and the number of hydrogen bond donors and acceptors.

While a dedicated computational ADMET study for this compound is not published, we can infer some of its likely properties based on its structure and by using established predictive models. For example, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for good oral bioavailability of a compound.

The table below presents a predictive analysis of this compound based on its known chemical structure and properties available from databases like PubChem. nih.gov

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 266.29 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | < 5 | Yes |

| Hydrogen Bond Acceptors | 5 | < 10 | Yes |

Based on this preliminary analysis, this compound complies with Lipinski's Rule of Five, suggesting that it has a reasonable potential for good oral bioavailability. More advanced computational models could provide further predictions on its absorption through the gastrointestinal tract, its distribution in the body, its likely metabolic fate, and its potential for toxicity. These in silico predictions are invaluable for guiding further experimental studies and for identifying potential liabilities early in the drug development process.

Advanced Applications Beyond Medicinal Chemistry

Polymerization and Materials Science Applications

The acrylate (B77674) functionality in Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate makes it a promising monomer for the synthesis of novel polymers. While specific studies on the homopolymerization of this exact monomer are not extensively documented in publicly available literature, the broader class of acrylate polymers is widely used in various material applications. The incorporation of the 3,4,5-trimethoxyphenyl moiety into a polymer backbone could impart unique optical, thermal, and electronic properties to the resulting material.

Polymers containing trimethoxyphenyl groups have been investigated for applications in optical materials due to their potential for high refractive indices. For instance, poly(2-methoxy-1,4-phenylenesulfide), a polymer with methoxy-substituted phenyl rings, has demonstrated a high refractive index and the ability to form transparent hybrid materials with inorganic nanoparticles. researchgate.net This suggests that polymers derived from this compound could be explored for similar applications, such as in lenses, coatings, and optical films.

The general reactivity of acrylates allows for their polymerization through various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods would enable the synthesis of homopolymers or copolymers with tailored molecular weights, architectures, and functionalities. Copolymers could be designed to combine the properties of the trimethoxyphenyl acrylate monomer with other monomers to achieve a desired balance of mechanical, thermal, and optical characteristics.

Table 1: Potential Properties and Applications of Polymers Derived from this compound

| Property | Potential Advantage | Potential Application |

| High Refractive Index | The presence of the aromatic and methoxy (B1213986) groups can increase the refractive index of the polymer. | Optical lenses, anti-reflective coatings, materials for optoelectronic devices. |

| UV Absorption | The chromophoric trimethoxyphenyl group may impart UV-absorbing properties. | UV-protective coatings, photostabilizers for other materials. |

| Functionalizability | The ester group can be a site for post-polymerization modification. | Development of functional materials with tailored surface properties or for bioconjugation. |

| Controlled Architecture | Amenable to controlled polymerization techniques for creating block copolymers and other advanced structures. | Nanostructured materials, drug delivery systems, advanced coatings. |

Further research into the polymerization behavior of this compound and the characterization of the resulting polymers is necessary to fully realize its potential in materials science.

Role as a Versatile Intermediate in Complex Organic Synthesis

Beyond its potential as a monomer, this compound serves as a versatile intermediate for the synthesis of complex organic molecules. Its structure contains multiple reactive sites that can be selectively targeted to build intricate molecular architectures.

The α,β-unsaturated ester moiety is a key functional group that can participate in a variety of important chemical transformations. For example, it is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to introduce new substituents at the β-position. This reaction is fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. It can also be a substrate for epoxidation, dihydroxylation, and hydrogenation reactions to introduce further functionality.

The electron-rich 3,4,5-trimethoxyphenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The methoxy groups can also potentially be cleaved to reveal phenol (B47542) functionalities, which can then be used for further synthetic manipulations.

While many of the documented synthetic applications of this compound have been in the context of preparing biologically active molecules, the fundamental reactions it undergoes are broadly applicable in organic synthesis. researchgate.netnih.gov For instance, the synthesis of various amide derivatives demonstrates the utility of the corresponding carboxylic acid (derived from the ethyl ester) in coupling reactions. researchgate.net These transformations highlight its potential as a starting material for the synthesis of a diverse array of complex targets, including natural products, functional dyes, and ligands for catalysis, irrespective of their final application.

Table 2: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents/Conditions | Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | β-substituted propanoates |

| Hydrolysis | Acid or base catalysis | 3-(3,4,5-trimethoxyphenyl)acrylic acid |

| Amide Coupling | Hydrolysis followed by coupling agents (e.g., EDCI, HOBt) and amines | Acrylamide derivatives |

| Hydrogenation | Catalysts (e.g., Pd/C), H₂ | 3-(3,4,5-trimethoxyphenyl)propanoate |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Ethyl 2,3-epoxy-3-(3,4,5-trimethoxyphenyl)propanoate |

| Diels-Alder Reaction | Dienes | Cyclohexene derivatives |

The synthetic versatility of this compound, owing to its combination of an activated alkene and a functionalized aromatic ring, establishes it as a valuable building block for the construction of a wide range of complex molecular structures for various applications beyond medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。